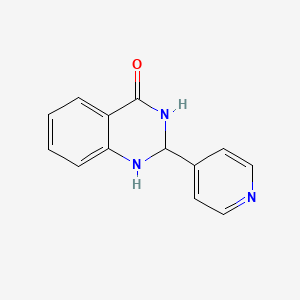

2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one

Description

Chemical Identity and Nomenclature

This compound possesses a well-defined chemical identity characterized by multiple systematic nomenclature designations and distinctive structural features. The compound is formally registered under Chemical Abstracts Service registry number 15495-00-8, establishing its unique chemical identity within the scientific literature. The molecular formula C₁₃H₁₁N₃O reflects the composition of thirteen carbon atoms, eleven hydrogen atoms, three nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 225.25 grams per mole.

The International Union of Pure and Applied Chemistry nomenclature system recognizes several acceptable names for this compound, including this compound and 2-(4-pyridinyl)-2,3-dihydro-4(1H)-quinazolinone. Additional systematic names documented in chemical databases include 2-(pyridin-4-yl)-2,3-dihydroquinazolin-4(1H)-one and 4(1H)-quinazolinone, 2,3-dihydro-2-(4-pyridinyl). The compound is also referenced by various catalog identifiers, including the molecular database listing number 01147550, which facilitates its identification across commercial and research databases.

The structural architecture of this compound consists of a quinazolinone core system substituted at the 2-position with a pyridin-4-yl group. This structural arrangement creates a bicyclic quinazoline framework fused with a benzene ring, incorporating a carbonyl group at the 4-position and maintaining a dihydro configuration at positions 2 and 3. The pyridine substituent introduces additional nitrogen-containing aromatic character, enhancing the compound's potential for hydrogen bonding interactions and electronic effects that influence its biological activity profile.

Historical Context in Heterocyclic Chemistry

The development of quinazoline and quinazolinone chemistry traces its origins to pioneering research conducted in the nineteenth century, establishing a foundation that would eventually encompass compounds such as this compound. The initial discovery of quinazoline derivatives occurred in 1869 when Griess prepared the first quinazoline derivative, specifically 2-cyano-3,4-dihydro-4-oxoquinazoline, through the reaction of cyanogens with anthranilic acid. This groundbreaking work established the fundamental synthetic approaches that would later be adapted for the preparation of more complex quinazolinone structures.

The systematic development of quinazoline chemistry advanced significantly in 1885 when the bicyclic product initially called bicyanoamido benzoyl received more systematic nomenclature considerations. The preparation of the parent quinazoline compound emerged years later when Bischler and Lang successfully obtained quinazoline through decarboxylation of the 2-carboxy derivative, establishing crucial decarboxylation methodologies that remain relevant to contemporary synthetic approaches. A more satisfactory synthesis of quinazoline was subsequently developed by Gabriel in 1903, who reported synthetic routes from ortho-nitrobenzylamine precursors, demonstrating the versatility of amine-based starting materials in quinazoline construction.

The historical progression of quinazolinone synthesis methodologies established several key synthetic strategies that directly influence the preparation of this compound and related compounds. Classical synthetic approaches include Niementowski's synthesis, which involves the reaction of substituted anthranilic acids with formamide at elevated temperatures to produce 3,4-dihydro-4-oxoquinazoline derivatives. Additional historical methods encompass the Grimmel, Guinther, and Morgan synthesis, utilizing ortho-amino benzoic acids heated with amines in the presence of phosphorous trichloride to generate 2,3-disubstituted 3,4-dihydro-4-oxoquinazolines.

The evolution of synthetic methodologies for quinazolinone derivatives has incorporated increasingly sophisticated approaches, including the utilization of isatoic anhydride as a versatile starting material. These synthetic developments have facilitated the preparation of structurally diverse quinazolinone compounds, including those bearing pyridine substituents such as this compound. Contemporary synthetic approaches have expanded to include multi-step organic reactions beginning with condensation of 2-aminobenzamide and 4-pyridinecarboxaldehyde, followed by cyclization and oxidation steps to achieve the desired structural frameworks.

Significance in Medicinal Chemistry and Drug Discovery

This compound demonstrates significant importance in medicinal chemistry and drug discovery programs due to its membership in the quinazolinone family, which exhibits extensive biological activity profiles across multiple therapeutic areas. Quinazolinone derivatives have established themselves as privileged scaffolds in pharmaceutical research, demonstrating activities including anticancer, anticonvulsant, antimalarial, antifungal, antibacterial, anti-inflammatory, and antidiabetic properties. The structural framework of this compound incorporates both quinazolinone and pyridine pharmacophores, potentially enhancing its therapeutic potential through synergistic effects of these complementary structural elements.

The medicinal chemistry significance of quinazolinone derivatives stems from their ability to interact with diverse biological targets through multiple mechanisms of action. Research investigations have demonstrated that quinazolinone compounds can function as enzyme inhibitors, receptor modulators, and cellular pathway modulators, providing versatile therapeutic options across different disease states. The incorporation of pyridine substituents, as observed in this compound, introduces additional pharmacological possibilities through enhanced hydrogen bonding capacity and modified electronic properties that can influence target selectivity and binding affinity.

Contemporary drug discovery programs have identified quinazolinone derivatives as promising lead compounds for the development of novel therapeutic agents. The structural diversity achievable within the quinazolinone framework allows for systematic structure-activity relationship studies that can optimize biological activity, selectivity, and pharmacokinetic properties. Specific research efforts have focused on 2-pyridyl quinazolin-4-one derivatives, demonstrating their potential as analgesic agents and establishing precedent for the therapeutic evaluation of related compounds such as this compound.

The significance of this compound in drug discovery extends beyond its individual therapeutic potential to encompass its role as a versatile synthetic intermediate. The compound's structural framework provides multiple sites for chemical modification, enabling the generation of diverse analogs through established synthetic transformations. This synthetic accessibility supports systematic medicinal chemistry campaigns aimed at optimizing biological activity profiles while maintaining favorable drug-like properties. Furthermore, the compound serves as a representative example of hybrid molecules that combine multiple pharmacophoric elements, illustrating contemporary approaches to drug design that seek to enhance therapeutic efficacy through strategic structural integration.

Properties

IUPAC Name |

2-pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c17-13-10-3-1-2-4-11(10)15-12(16-13)9-5-7-14-8-6-9/h1-8,12,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSLICPSSNGCOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349488 | |

| Record name | 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15495-00-8 | |

| Record name | 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chemical Reactions Analysis

2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives.

Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding dihydro derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions are often quinazolinone derivatives with modified functional groups.

Scientific Research Applications

Anticancer Properties

One of the most notable applications of 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one is its potential as an anticancer agent. Research has shown that derivatives of this compound can act as inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation and survival.

Case Study:

A study synthesized a series of novel 2-(pyridin-4-yl)quinazolin-4(3H)-ones that exhibited significant antiproliferative activity against various cancer cell lines, including HePG-2 (hepatocellular carcinoma), MCF-7 (breast cancer), and HCT116 (colon cancer). One compound demonstrated an IC50 value comparable to doxorubicin, a standard chemotherapy drug .

Enzyme Inhibition

The compound has been identified as a potential inhibitor for several key enzymes involved in various physiological processes.

Key Enzyme Targets:

- Protein Kinases: Research indicates that pyrido[3,4-g]quinazolines can inhibit specific protein kinases, which are pivotal in regulating cell growth and division. The planar structure of these compounds enhances their binding affinity to kinase active sites .

Example:

In a study evaluating the inhibitory effects on various protein kinases, certain derivatives showed nanomolar potency against CLK1 (Cdc-like kinase 1) and DYRK1A (dual-specificity tyrosine-regulated kinase 1A), indicating their potential as therapeutic agents for diseases associated with dysregulated kinase activity .

Pharmacological Activities

Beyond anticancer effects, this compound exhibits a range of pharmacological activities.

Biological Activities:

The compound has been noted for its:

- Anticonvulsant Activity: Certain derivatives have shown efficacy in models of epilepsy.

- Antihypertensive Effects: Some studies suggest potential benefits in managing blood pressure.

Significant Findings:

A review highlighted the broad spectrum of biological activities associated with quinazolinone derivatives, including analgesic and diuretic effects, making them versatile candidates for drug development .

Synthesis and Methodological Advances

The synthesis of this compound has evolved through various methodologies aimed at improving yield and efficiency.

Recent Advances:

Recent research has focused on environmentally friendly synthetic routes using nanoreactors like reverse zinc oxide micelles. This method allows for high yields under mild conditions while minimizing environmental impact .

| Synthesis Method | Yield | Conditions | Advantages |

|---|---|---|---|

| Traditional Synthesis | Variable | High temperatures | Often complex |

| Nanoreactor Method | High | Mild conditions | Eco-friendly |

Mechanism of Action

The mechanism of action of 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Comparison with Similar Quinazolin-4-one Derivatives

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons

Critical Analysis of Structural and Functional Differences

Substituent Effects: The 2-pyridinyl group in the target compound may enhance hydrogen bonding or π-π stacking in biological systems compared to 3-thiazolyl (antifungal agent) or diaryl substituents (anti-inflammatory agents) .

Biological Activity Trends :

- Antifungal Activity : The 3-thiazolyl derivative’s efficacy against Aspergillus spp. highlights the role of heterocyclic substituents in targeting fungal enzymes .

- Anti-inflammatory Activity : Diaryl substitutions in methyl sulfanyl/sulfonyl derivatives correlate with COX-2 binding, suggesting scaffold flexibility for NSAID development .

- Antitubercular Activity : Thiosemicarbazide derivatives demonstrate the impact of nitrogen-rich side chains on mycobacterial growth inhibition .

Synthetic Accessibility :

- The target compound’s synthesis is less documented compared to derivatives like 3-(3-methoxyphenyl)-2-methylsulfanyl-3H-quinazolin-4-one , which achieves high yields (82%) via thiourea intermediates .

Biological Activity

2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one is a member of the quinazolinone family, characterized by its unique structural features that include a pyridine ring fused with a quinazolinone core. This compound has garnered attention for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Its molecular formula is C13H11N3O, with a molecular weight of 225.25 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules, particularly enzymes involved in critical cellular signaling pathways. It has been shown to bind to kinases and phosphatases, influencing their activity and subsequently affecting cellular processes such as proliferation and apoptosis .

Binding Interactions

The compound's mechanism involves both competitive inhibition and allosteric modulation of enzyme activity. For instance, it may inhibit enzymes associated with inflammatory pathways, thereby exerting anti-inflammatory effects. The specific targets can vary based on the compound's derivatives and their modifications .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. A screening against various human cancer cell lines revealed significant cytotoxic effects. Notably, compounds derived from this quinazolinone exhibited sub-micromolar growth inhibition against several cancer types, including breast (MCF-7), colon (HT29), and lung (H460) cancers .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Quinazolinone derivatives have demonstrated activity against a range of pathogens, indicating their potential use in treating infections. In vitro assays have shown that these compounds can inhibit bacterial growth effectively .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are particularly noteworthy. Studies suggest that it can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are critical in inflammatory responses .

Case Studies

Several case studies have documented the synthesis and biological evaluation of this compound:

- Synthesis and Evaluation : A study synthesized various derivatives of this compound and evaluated their biological activities. The results indicated that certain modifications enhanced anticancer efficacy while maintaining low toxicity profiles .

- Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies support the hypothesis that structural modifications can significantly influence biological activity .

Data Table: Biological Activities of this compound Derivatives

Q & A

Q. What are the common synthetic routes for 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of substituted pyridine aldehydes with thiourea derivatives, followed by hydrogenation or catalytic reduction. For example, describes a method where 4-chlorobenzaldehyde reacts with methyl thioacetate to form a dihydroquinazolinone intermediate, which is hydrogenated to yield the target compound . Optimization involves adjusting catalysts (e.g., Pd/C for hydrogenation), solvent polarity (DMF or ethanol), and temperature (80–120°C) to improve yields (>70%) and purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : and NMR are critical for confirming the dihydroquinazolinone scaffold. For instance, NMR peaks at δ 5.41 (s, 2H, -OCH-) and δ 7.15 (s, 1H, NH) confirm substituent positioning .

- HRMS : High-resolution mass spectrometry (e.g., ESI-MS) validates molecular weight (e.g., m/z = 441 [M+H] for derivatives) .

- IR Spectroscopy : Absorbance at 1671 cm (C=O stretch) and 3444 cm (N-H stretch) are diagnostic .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (DMSO, DMF). Stability studies recommend storage at -20°C in inert atmospheres to prevent oxidation, as analogs like 4-Chloro-2-(pyridin-3-yl)quinazoline degrade at room temperature within 1–2 weeks .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate its pharmacological potential?

SAR studies involve systematic substitution at the pyridine and quinazolinone rings. For example:

- Pyridine modifications : Introducing electron-withdrawing groups (e.g., Cl, F) at position 3 enhances α-glucosidase inhibitory activity (IC < 10 µM) .

- Quinazolinone substitutions : Methyl or ethyl groups at position 2 improve metabolic stability (t > 4 hours in microsomal assays) . Biological evaluation should include enzyme inhibition assays (e.g., α-glucosidase), cytotoxicity screens (e.g., MTT assay), and pharmacokinetic profiling (Caco-2 permeability, plasma protein binding) .

Q. What crystallographic methods resolve ambiguities in its tautomeric forms?

Q. How can contradictory bioactivity data from different synthetic batches be analyzed?

Contradictions often arise from impurities (e.g., unreacted intermediates) or stereochemical variability. Strategies include:

- HPLC-PDA : Purity assessment (target >95%) and identification of byproducts (e.g., dimeric species) .

- Chiral chromatography : Resolves enantiomeric excess in asymmetric syntheses .

- Biological retesting : Re-evaluate activity using standardized protocols (e.g., fixed cell lines for cytotoxicity) .

Methodological Challenges

Q. What strategies improve yield in multi-step syntheses involving click chemistry?

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used for functionalization. reports a 82% yield for triazole-linked derivatives by optimizing:

- Catalyst system : CuSO·5HO (3.2 eq) with sodium ascorbate in THF/HO (1:1) .

- Temperature : Room temperature minimizes side reactions (e.g., alkyne dimerization).

Q. How can computational tools predict metabolic liabilities in novel derivatives?

Software like Schrödinger’s ADMET Predictor or SwissADME estimates:

- CYP450 interactions : Likelihood of oxidation at the pyridine ring.

- Plasma stability : Esterase-mediated hydrolysis of labile groups (e.g., propyl chains) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.